Dicyclomine hydrochloride is an organic compound classified as an anticholinergic agent. [] Its chemical formula is C19H35NO2·HCl. In scientific research, Dicyclomine hydrochloride serves as a valuable tool for studying various biological processes and exploring its potential applications in different fields.
Dicyclomine hydrochloride is derived from natural compounds through synthetic processes. It belongs to the class of drugs known as antimuscarinics or anticholinergics, which are commonly used to treat conditions characterized by excessive muscle contractions, particularly in the gastrointestinal tract. The compound is available in various formulations, including oral tablets and injectable forms.
The synthesis of dicyclomine hydrochloride involves several steps, primarily focusing on the conversion of precursor compounds into the final product. One notable method includes:
This method emphasizes higher yields and reduced complexity compared to earlier synthesis routes involving alcoholysis and esterification.
Dicyclomine hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its structure can be represented as follows:
The three-dimensional conformation of dicyclomine allows it to effectively interact with muscarinic receptors, which is crucial for its therapeutic effects.
Dicyclomine hydrochloride participates in various chemical reactions, primarily during its synthesis and degradation:
These reactions highlight the chemical versatility of dicyclomine hydrochloride during both synthesis and potential degradation pathways.
Dicyclomine hydrochloride exerts its pharmacological effects primarily through competitive inhibition of acetylcholine at muscarinic receptors located in smooth muscle tissues. The mechanism can be summarized as follows:
Clinical studies have demonstrated that dicyclomine effectively alleviates symptoms associated with gastrointestinal disorders through this mechanism.
Dicyclomine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceuticals.
Dicyclomine hydrochloride is primarily used in clinical settings for:
Dicyclomine hydrochloride was first synthesized in 1945 by researchers at the William S. Merrell Company (later merged into Sanofi) as part of a systematic investigation into anticholinergic compounds with gastrointestinal selectivity. The drug received United States Food and Drug Administration approval on May 11, 1950, establishing it among the earliest synthetically derived agents for irritable bowel syndrome management [1] [4]. Initially introduced under the brand name Bentyl, dicyclomine represented a structural departure from the belladonna alkaloids, offering improved tolerability while retaining antispasmodic efficacy.
Pharmacologically, dicyclomine hydrochloride is classified as an antimuscarinic agent with specific affinity for M1, M3, and M2 receptor subtypes. The compound demonstrates dual mechanisms of action: competitive antagonism at muscarinic receptors and non-competitive inhibition of histamine and bradykinin. This multimodal activity results in direct smooth muscle relaxation, particularly in the gastrointestinal tract, without significantly affecting glandular secretions. The selective spasmolytic action occurs primarily through blockade of acetylcholine binding at muscarinic receptors on smooth muscle cells, thereby reducing involuntary contractions and hypermotility states [1] [4] [8].
Table 1: Historical Development Milestones of Dicyclomine Hydrochloride
Year | Development Milestone | Significance |
---|---|---|
1945 | Initial synthesis | Chemical creation by William S. Merrell Company researchers |
1950 | FDA approval (May 11) | First regulatory authorization for clinical use in the United States |
1952 | Commercial launch (Bentyl) | Introduction to market for gastrointestinal disorders |
1956 | Inclusion in Bendectin formulation | Combination product for morning sickness (later removed in 1976) |
1959 | INN designation "dicycloverine" recommended | Standardization of international nonproprietary nomenclature |
1980s | Restricted use in infants | Regulatory limitations following safety concerns in pediatric populations |
1994 | Antitrust settlement enabling generics | Market expansion through compulsory licensing agreements |
Dicyclomine hydrochloride possesses the chemical designation [1,1'-Bicyclohexyl]-1-carboxylic acid 2-(diethylamino)ethyl ester hydrochloride, with the systematic IUPAC name 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate hydrochloride. The compound features a bicyclohexyl backbone esterified to a diethylaminoethyl moiety, with the hydrochloride salt formation enhancing stability and water solubility. The molecular formula for the free base is C₁₉H₃₅NO₂, while the hydrochloride salt is represented as C₁₉H₃₅NO₂·HCl or alternatively as C₁₉H₃₆ClNO₂ to explicitly denote the protonated structure [1] [3] [9].
The crystalline compound demonstrates a molecular weight of 309.4867 g/mol for the free base and 345.95 g/mol for the hydrochloride salt. Structural analysis reveals significant lipophilic character imparted by the dual cyclohexyl rings, facilitating membrane penetration and central nervous system access at therapeutic concentrations. The tertiary amine functionality (pKa ≈ 9.5) ensures protonation at physiological pH, contributing to receptor affinity. The hydrochloride salt form exhibits greater aqueous solubility compared to the free base, a critical factor in formulation development for both oral and injectable preparations [1] [3] [9].
Table 2: Structural and Physicochemical Properties of Dicyclomine Hydrochloride
Property | Free Base | Hydrochloride Salt |
---|---|---|
Chemical formula | C₁₉H₃₅NO₂ | C₁₉H₃₅NO₂·HCl / C₁₉H₃₆ClNO₂ |
Molecular weight | 309.4867 g/mol | 345.95 g/mol |
CAS registry number | 77-19-0 | 67-92-5 |
IUPAC name | 2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | Same as free base plus hydrochloride |
Primary solid form | Not specified | Crystalline powder |
Solubility characteristics | Low aqueous solubility | Increased water solubility |
Stability considerations | Alkali-labile | Stable at physiological pH |
Dicyclomine hydrochloride maintains active regulatory status in multiple jurisdictions since its original approval. Following the 1950 FDA authorization in the United States, the compound received approvals in the United Kingdom (1951), Canada (1952), Australia (1953), and subsequently across European markets. The patent expiration timeline facilitated generic entry beginning in the 1980s, with significant market expansion occurring after the 1994 antitrust settlement that compelled licensing to generic manufacturers. Current regulatory designations include prescription-only status in most territories (S4 in Australia, POM in the UK, Rx-only in the US), with specific contraindications for infant use established during the 1980s due to safety concerns [1] [4] [7].
The global antispasmodics drug market, valued at $13.76 billion in 2024, demonstrates robust growth projections reaching $21.91 billion by 2029 at a compound annual growth rate of 9.8%. Dicyclomine hydrochloride constitutes a substantial segment within this market, particularly for irritable bowel syndrome therapeutics. The 2022 positioning as the 176th most prescribed medication in the United States (exceeding 2 million annual prescriptions) underscores its continued clinical relevance. Recent regulatory determinations (December 2024) confirm that Bentyl Preservative Free injection was not withdrawn for safety or effectiveness reasons, preserving its reference status for generic drug approval. The compound remains available through multiple global manufacturers including Aurobindo Pharma, Hikma Pharmaceuticals, Sun Pharmaceutical, and Lupin Limited, reflecting a competitive generic landscape [5] [7] [4].
Table 3: Global Regulatory and Market Position of Dicyclomine Hydrochloride
Region | Regulatory Status | Market Position | Noteworthy Developments |
---|---|---|---|
United States | Rx-only | 176th most prescribed (2022) | FDA determination of continued approvability (2024) |
European Union | Prescription | Moderate utilization in IBS therapeutics | Available as Merbentyl, Dibent, others |
United Kingdom | POM (Prescription Only Medicine) | Established in national formularies | Included in British National Formulary |
Canada | Prescription | Generic dominance (>80% market share) | Multiple manufacturers approved |
India | Prescription | Leading antispasmodic by volume | Domestic manufacturing by 10+ companies |
Australia | S4 (Prescription) | Restricted pediatric use | Part of Pharmaceutical Benefits Scheme |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9